Product packaging for 1-[(Isopentyloxy)methoxy]-3-methylbutane(Cat. No.:CAS No. 22418-64-0)

1-[(Isopentyloxy)methoxy]-3-methylbutane

Cat. No.: B13115783
CAS No.: 22418-64-0
M. Wt: 188.31 g/mol
InChI Key: JTMQIYSIXSMCKE-UHFFFAOYSA-N
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Description

Significance of Organic Formals in Synthetic Chemistry

Organic formals, a subset of acetals, are compounds characterized by a central carbon atom bonded to two alkoxy groups and two hydrogen atoms. wikipedia.org Their significance in synthetic chemistry is multifaceted. Primarily, they are recognized for their role as protecting groups for aldehydes and ketones. masterorganicchemistry.comflexiprep.com This protective function is crucial in multi-step syntheses where a reactive carbonyl group needs to be shielded from unwanted reactions while other parts of the molecule are being modified. masterorganicchemistry.commoravek.com The stability of acetals in neutral or basic conditions, coupled with their straightforward removal under acidic conditions, makes them highly valuable tools for synthetic chemists. flexiprep.compearson.com

The ability to create complex molecules for fields such as medicine and materials science often relies on the strategic use of such protecting groups. moravek.comrse.org.uk The development of new medicines, for instance, is heavily dependent on organic chemical synthesis. moravek.com

Overview of Formaldehyde (B43269) Acetal (B89532) Structures and Their Relevance

A formaldehyde acetal is a specific type of formal where the central carbon atom originates from formaldehyde. wikipedia.orgnih.gov These structures possess the general formula R'O-CH₂-OR'', where R' and R'' are alkyl or aryl groups. wikipedia.org The compound 1-[(Isopentyloxy)methoxy]-3-methylbutane, with the chemical formula C₁₁H₂₄O₂, is an example of a mixed acetal, where the two alkoxy groups are different. wikipedia.orgnih.gov

The central carbon in an acetal is sp³ hybridized, resulting in a tetrahedral geometry. wikipedia.orgdbpedia.org This structural feature imparts specific chemical properties, distinguishing them from the planar, sp² hybridized carbonyl group of their aldehyde or ketone precursors. organicchemistrytutor.com The relevance of formaldehyde acetals extends to their presence in various applications, including as solvents and as intermediates in the synthesis of more complex molecules. ontosight.ai

Historical Development of Formal Acetal Chemistry

The study of acetals is intertwined with the broader history of organic synthesis. While early organic chemistry focused on isolating and identifying natural products, the late 19th and early 20th centuries saw a surge in the development of synthetic methodologies. The Williamson ether synthesis, a foundational method for forming ether linkages, provided an early pathway to some of the building blocks of acetals. numberanalytics.com

The development of acetalization as a protective strategy became more prominent as the complexity of synthetic targets increased. acs.org Traditional methods for acetal formation often required harsh acidic conditions. acs.org Over the years, research has focused on developing milder and more selective methods for creating and cleaving acetal linkages, thus expanding their utility in the synthesis of sensitive and complex molecules. acs.org

Current Research Landscape for Complex Ethers and Geminal Diethers

The field of ether synthesis continues to evolve, with a significant focus on the construction of complex and sterically hindered ethers. ox.ac.uk Such structures are prevalent in a wide array of functional molecules, including pharmaceuticals and agrochemicals. ox.ac.uk Traditional methods often face challenges when applied to the synthesis of these complex ethers, prompting the development of new catalytic systems, including those based on transition metals, photochemistry, and electrochemistry. ox.ac.uk The goal is to create more efficient, selective, and environmentally friendly synthetic routes. numberanalytics.comrsc.org

Geminal diethers, a class of compounds that includes acetals, are also an active area of research. mdpi.com Studies are exploring their reactivity and potential applications in various fields. For instance, the hydrolysis of geminal ethers is being investigated for applications such as fuel dehydrating icing inhibitors. nih.gov The synthesis and chemistry of related compounds, such as geminal diazides, are also being explored, which could open up new avenues for chemical transformations. mdpi.comresearchgate.net

Below is a table summarizing the key properties of the subject compound, this compound.

PropertyValue
Molecular FormulaC₁₁H₂₄O₂
Molecular Weight188.31 g/mol
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O2 B13115783 1-[(Isopentyloxy)methoxy]-3-methylbutane CAS No. 22418-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22418-64-0

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

3-methyl-1-(3-methylbutoxymethoxy)butane

InChI

InChI=1S/C11H24O2/c1-10(2)5-7-12-9-13-8-6-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

JTMQIYSIXSMCKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCOCCC(C)C

Origin of Product

United States

Mechanistic Investigations of Formal Formation and Reactivity

Acid-Catalyzed Reaction Mechanisms of Acetalization and Hydrolysis

The mechanism is a sequence of proton transfers, nucleophilic attacks, and elimination steps. organicchemistrytutor.commasterorganicchemistry.com Hydrolysis of the acetal (B89532) back to the aldehyde and alcohol occurs via the same mechanistic pathway in reverse, requiring aqueous acid. organicchemistrytutor.comchemistrysteps.com

Proton transfer steps are fundamental to both the formation and hydrolysis of the formal. organicchemistrytutor.comyoutube.com In the acetalization reaction, an acid catalyst is required to protonate the carbonyl oxygen of formaldehyde (B43269). libretexts.orglibretexts.org This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic isoamyl alcohol. libretexts.orgncert.nic.in

Subsequent proton transfers are crucial for converting the hydroxyl group of the intermediate hemiacetal into a good leaving group (water). youtube.comlibretexts.org The mechanism involves a series of protonation and deprotonation steps, often facilitated by the alcohol solvent or other weak bases acting as a "proton shuttle" to move protons between different atoms. youtube.commasterorganicchemistry.com In the final stage of formation, a proton is removed from the attacking alcohol to yield the neutral acetal product. masterorganicchemistry.comyoutube.com During hydrolysis, the reverse is true; protonation of one of the acetal's ether oxygens initiates the reaction by creating a good leaving group. chemistrysteps.com

The acid-catalyzed formation of 1-[(Isopentyloxy)methoxy]-3-methylbutane proceeds through several key intermediates. masterorganicchemistry.comlibretexts.org After the initial protonation of formaldehyde, the nucleophilic attack by isoamyl alcohol leads to a tetrahedral intermediate, which, after deprotonation, forms a hemiacetal. libretexts.orgwikipedia.org Hemiacetals are typically unstable and exist in equilibrium with the starting materials, often serving only as transient intermediates in the acetal formation pathway. libretexts.org

Following the formation of the hemiacetal, its hydroxyl group is protonated by the acid catalyst. libretexts.org This protonated hemiacetal then loses a molecule of water to form a critical, resonance-stabilized intermediate known as an oxocarbenium ion. masterorganicchemistry.comchemistrysteps.com This cation is highly electrophilic and is rapidly attacked by a second molecule of isoamyl alcohol. wikipedia.org The formation of this oxocarbenium ion is often considered the rate-determining step of the reaction. masterorganicchemistry.com Subsequent deprotonation of the newly added alcohol molecule yields the final, stable formal product. libretexts.orgwikipedia.org

StepDescriptionKey Species
1Protonation of formaldehydeProtonated carbonyl
2Nucleophilic attack by isoamyl alcoholTetrahedral intermediate
3DeprotonationHemiacetal
4Protonation of the hemiacetal hydroxyl groupProtonated hemiacetal
5Loss of water (leaving group)Oxocarbenium ion (resonance-stabilized)
6Nucleophilic attack by a second isoamyl alcohol moleculeProtonated acetal
7DeprotonationThis compound (Final Product)

Acetal formation is a reversible equilibrium process. organicchemistrytutor.comlibretexts.orgwikipedia.org To drive the reaction toward the formation of this compound, the equilibrium must be shifted to the product side. According to Le Châtelier's principle, this can be achieved in two primary ways: using a large excess of one of the reactants (typically the less expensive isoamyl alcohol) or removing one of the products as it is formed. organicchemistrytutor.combrainly.com

The most common strategy is the removal of water from the reaction mixture. libretexts.orglibretexts.org This is often accomplished using a Dean-Stark apparatus, which continuously removes water via azeotropic distillation, thereby preventing the reverse reaction (hydrolysis) and driving the formation of the acetal to completion. libretexts.orgwikipedia.org Conversely, to hydrolyze the acetal back to formaldehyde and isoamyl alcohol, a large excess of water is added to the reaction mixture in the presence of an acid catalyst, pushing the equilibrium in the reverse direction. organicchemistrytutor.comchemistrysteps.com

Reactivity Profiles of the Formaldehyde Acetal Functional Group

Once formed, the formaldehyde acetal functional group in this compound has a reactivity profile that is substantially different from its parent carbonyl compound. wikipedia.org The acetal linkage is characterized by its stability under certain conditions and its specific reactivity under others.

The reactivity of the parent aldehyde, formaldehyde, is dominated by the electrophilic nature of its carbonyl carbon. ncert.nic.in This electrophilicity is particularly high in formaldehyde compared to other aldehydes and ketones because it lacks electron-donating alkyl groups that would otherwise reduce the partial positive charge on the carbonyl carbon. quora.commasterorganicchemistry.com This makes formaldehyde highly susceptible to attack by nucleophiles. ncert.nic.inquora.com

However, upon conversion to an acetal, this reactivity is masked. youtube.com The central carbon of the this compound is bonded to two oxygen atoms but lacks the π-bond of a carbonyl group, rendering it non-electrophilic and unreactive toward nucleophiles and bases. masterorganicchemistry.comlibretexts.orglibretexts.org Acetals are stable in neutral to strongly basic environments. libretexts.orglibretexts.org Their primary reactivity is with electrophiles, specifically acids. The reaction is initiated by the protonation of one of the ether-like oxygens, which leads to the cleavage of a carbon-oxygen bond and regeneration of the highly reactive oxocarbenium ion intermediate, ultimately leading to hydrolysis. chemistrysteps.com

Compound TypeReactivity with NucleophilesReactivity with Acids (Electrophiles)Key Reactive Site
Formaldehyde (Aldehyde)HighCatalyzes nucleophilic additionElectrophilic Carbonyl Carbon
This compound (Formal)Inert/StableSusceptible to hydrolysisBasic Acetal Oxygens

The distinct stability of the acetal functional group under basic and neutral conditions makes it an excellent protecting group in organic synthesis. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In a molecule containing multiple functional groups, a carbonyl group can be selectively protected by converting it to an acetal. This allows chemical transformations, such as those involving strongly nucleophilic or basic reagents (e.g., Grignard reagents, metal hydrides), to be carried out on other parts of the molecule without affecting the carbonyl. libretexts.orglibretexts.org

Furthermore, aldehydes are generally more reactive than ketones in acetal formation due to both steric and electronic factors. ncert.nic.inyoutube.com This difference in reactivity allows for the chemoselective protection of an aldehyde in the presence of a ketone. youtube.comchemistrysteps.com For instance, if a molecule contained both an aldehyde and a ketone functional group, treatment with a controlled amount of isoamyl alcohol and an acid catalyst could selectively form the formal from the aldehyde group, leaving the ketone group available for subsequent reactions. After the desired transformations are complete, the acetal can be easily removed by acid-catalyzed hydrolysis to regenerate the original aldehyde function. libretexts.orgchemistrysteps.com

Cleavage Reactions and Their Mechanisms

The cleavage of the formal linkage in this compound is predominantly achieved through acid-catalyzed hydrolysis. Formals, which are a type of acetal, are characteristically stable under neutral and basic conditions but are readily cleaved in the presence of an acid catalyst. The generally accepted mechanism for this transformation is analogous to that of other acetals and proceeds through a stabilized oxocarbenium ion intermediate.

The acid-catalyzed hydrolysis mechanism can be detailed in the following steps:

Protonation: The reaction is initiated by the protonation of one of the ether oxygen atoms by a hydronium ion (H₃O⁺) or another acid source. This step is a rapid equilibrium.

C-O Bond Cleavage: The protonated formal becomes activated. The carbon-oxygen bond cleaves heterolytically, releasing one molecule of isoamyl alcohol. This is typically the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion, [ (CH₃)₂CHCH₂CH₂-O=CH₂ ]⁺. The stability of this cation is a key factor in the lability of formals under acidic conditions.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate, 1-(isopentyloxy)methanol.

Final Hydrolysis: The hemiacetal intermediate undergoes a similar acid-catalyzed cleavage. Protonation of its hydroxyl group, followed by the elimination of a water molecule and nucleophilic attack by another water molecule, ultimately yields a second molecule of isoamyl alcohol and formaldehyde.

Due to the equilibrium nature of the reaction, the cleavage can be driven to completion by using a large excess of water, which shifts the equilibrium toward the hydrolysis products according to Le Châtelier's principle. khanacademy.org

In addition to protic acids, Lewis acids are also effective reagents for the cleavage of formals. The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms, which enhances its leaving group ability and facilitates the cleavage of the C-O bond.

Below is a table summarizing typical conditions for acetal and formal cleavage, which are applicable to this compound.

Table 1: Representative Conditions for Formal Cleavage

Reagent/CatalystSolventGeneral ConditionsComments
Aqueous HCl, H₂SO₄, or p-TsOHWater, THF/Water, Acetone/WaterRoom temperature to mild heatingStandard and widely used method for acetal/formal deprotection.
Acetic Acid (80%)WaterRoom temperatureMilder conditions suitable for sensitive substrates.
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂, TMSI)Dichloromethane, AcetonitrileLow temperatures (e.g., 0 °C to -78 °C)Often used for chemoselective cleavage under anhydrous conditions.
Iodine in AcetoneAcetoneRoom temperatureA mild and neutral method for deprotection.

Stereochemical Considerations in Formal Synthesis and Reactivity

The stereochemical aspects of this compound are primarily concerned with its conformational isomerism, as the molecule itself is achiral. It is synthesized from achiral precursors—isoamyl alcohol (3-methylbutan-1-ol) and formaldehyde—and therefore does not possess any stereocenters.

Conformational Analysis Despite being achiral, the molecule is not static. Rotation around its single bonds (C-C and C-O) gives rise to a multitude of different three-dimensional arrangements known as conformations. libretexts.org The study of the energies and populations of these conformers is known as conformational analysis. libretexts.org For an acyclic molecule like this compound, the key dihedral angles are those around the C-O-CH₂-O-C sequence.

The stability of different conformers is governed by a combination of factors:

Steric Strain: Repulsive interactions that occur when bulky groups are forced into close proximity. libretexts.org In this molecule, conformations that minimize steric hindrance between the two isopentyl groups will be lower in energy. youtube.com

Torsional Strain: The energy cost associated with eclipsing bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones. libretexts.org

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. In formals and other acetals, a significant stereoelectronic factor is the anomeric effect. This effect describes a preference for a conformation where a lone pair on one oxygen atom is anti-periplanar to the adjacent C-O bond. This orbital overlap (n → σ*) stabilizes the molecule. For acyclic formals, this often leads to a preference for gauche conformations around the C-O bonds.

Reactivity Considerations While the molecule is achiral, it possesses prochiral elements. The two isopentyl groups are chemically equivalent (homotopic), as are the two protons on the central methylene (B1212753) (-O-CH₂-O-) group. However, in a chiral environment, such as the active site of an enzyme, these groups could become distinguishable, potentially leading to stereoselective reactions.

Table 2: Compound Names Mentioned in the Article

Compound NameIUPAC NameCommon Synonyms
This compound1-[(3-Methylbutoxy)methoxy]-3-methylbutaneDiisoamyl formal; Bis(3-methylbutyl) formal
Isoamyl alcohol3-Methylbutan-1-olIsopentyl alcohol
FormaldehydeMethanal-
Hydronium ion--

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms. For 1-[(isopentyloxy)methoxy]-3-methylbutane, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a complete structural assignment.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton groups in the molecule. The protons on carbons adjacent to the oxygen atoms are expected to be deshielded and thus appear at a lower field (higher ppm value), typically in the range of 3.4-4.5 ppm. libretexts.orgpressbooks.pub The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the spin-spin splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons, allowing for the confirmation of the connectivity within the isopentyl and methoxy (B1213986) moieties.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts, multiplicities, and integrations.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
O-CH ₂-O~4.5s2H
O-CH ₂-CH₂~3.4t2H
CH₂-CH ₂-CH~1.5q2H
CH(CH₃)₂ (isopentyl)~1.7m1H
O-CH₂-CH~1.4t2H
CH(CH ₃)₂~0.9d6H
CH₂-CH (CH₃)₂~1.6m1H
CH(CH ₃)₂ (3-methylbutane)~0.9d6H

Note: This table is predictive and based on general chemical shift values for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative oxygen atoms, such as those in the ether and acetal (B89532) functionalities, are expected to resonate at a lower field (50-80 ppm) compared to the alkyl carbons. libretexts.orgdocbrown.info

A predicted ¹³C NMR data table is provided below to illustrate the expected chemical shifts for the carbon framework of the target molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
O-C H₂-O~95
O-C H₂-CH₂~65
CH₂-C H₂-CH~38
C H(CH₃)₂ (isopentyl)~25
O-CH₂-C H₂~43
CH(C H₃)₂~22
CH₂-C H(CH₃)₂~25
C H(CH₃)₂ (3-methylbutane)~22

Note: This table is predictive and based on general chemical shift values for similar functional groups.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing molecular connectivity. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY) would reveal proton-proton couplings, showing correlations between adjacent protons and confirming the spin systems within the isopentyl and 3-methylbutane fragments. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. wikipedia.orgemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing a correlation between the protons of the central methylene (B1212753) bridge (-O-CH₂-O-) and the carbons of the two isopentyl groups.

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.eduspark904.nl In the context of synthesizing this compound, DOSY could be used to confirm the purity of the sample by showing that all proton signals belong to a single species with the same diffusion coefficient. nih.govacs.orgacs.org This provides strong evidence for the absence of starting materials or byproducts.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. For this compound, the FTIR spectrum would be characterized by the following key absorptions:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the alkyl chains.

C-O stretching: Strong, characteristic bands in the 1000-1300 cm⁻¹ region, indicative of the ether and acetal C-O single bonds. libretexts.orgyoutube.comrockymountainlabs.com The presence of multiple strong bands in this region can be a signature for acetals. youtube.comrsc.org

C-H bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the CH₂, and CH₃ groups.

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing the compound from potential alcohol or ester impurities. rockymountainlabs.com

Below is a table summarizing the expected characteristic FTIR absorption bands for this compound.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H stretch (sp³)2850-3000Strong
C-O stretch (acetal/ether)1000-1300Strong
C-H bend (CH₂, CH₃)1350-1470Medium-Strong

Raman Spectroscopy for Molecular Vibrations

Key vibrational modes expected in the Raman spectrum include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the numerous methyl (CH₃) and methylene (CH₂) groups in the isopentyl and methylbutane moieties.

C-O Stretching: Characteristic stretching vibrations of the C-O-C linkages of the acetal group would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. These bands are crucial for confirming the presence of the ether and acetal functionalities.

C-C Stretching and Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) would also contain a complex series of bands corresponding to C-C bond stretching and various bending and deformation modes of the carbon skeleton.

Analysis of the precise positions and relative intensities of these bands allows for a comprehensive understanding of the molecule's vibrational characteristics.

Table 1: Predicted Raman Shift Ranges for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
C-H StretchAlkyl (CH₂, CH₃)2850 - 3000
C-O-C StretchAcetal/Ether1000 - 1300
CH₂/CH₃ BendAlkyl1350 - 1470
C-C StretchAlkyl Skeleton800 - 1200

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. actascientific.com This technique is ideal for assessing the purity of a this compound sample and identifying any volatile byproducts from its synthesis. actascientific.com The sample is first vaporized and separated based on its boiling point and polarity on a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, fragmentation would likely occur at the C-O bonds of the acetal functional group, leading to characteristic fragment ions. For example, cleavage could result in the loss of an isopentyloxy radical or an isopentyl group.

While specific experimental data for the target compound is not publicly available, the GC-MS analysis of a structurally similar compound, 1-Isobutoxy-1-isopentyloxy-3-methylbutane, shows characteristic fragmentation. nih.gov The mass spectrum of this related acetal exhibits major peaks corresponding to the loss of its alkoxy groups and subsequent fragmentation of the alkyl chains. nih.gov A similar fragmentation logic would apply to this compound.

Table 2: Illustrative GC-MS Fragmentation Data for a Related Acetal (1-Isobutoxy-1-isopentyloxy-3-methylbutane)

m/z (Mass-to-Charge Ratio)Relative IntensityPlausible Fragment Ion
7199.99[C₅H₁₁]⁺ (Isopentyl cation)
5787.90[C₄H₉]⁺ (Butyl cation)
4365.60[C₃H₇]⁺ (Propyl cation)
4134.90[C₃H₅]⁺ (Allyl cation)
2921.30[C₂H₅]⁺ (Ethyl cation)

Data from PubChem CID 86278356 for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry (HR-MS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition.

For this compound, the molecular formula is C₁₁H₂₄O₂. Using the exact masses of the most abundant isotopes (C = 12.000000, H = 1.007825, O = 15.994915), the calculated monoisotopic mass is 188.17763. HR-MS can measure this mass with sufficient accuracy to distinguish it from other compounds that might have the same nominal mass of 188, such as C₁₂H₂₈N (188.22727) or C₁₀H₂₀O₃ (188.13614). This makes HR-MS a definitive tool for confirming the elemental formula of the target compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

However, this compound is expected to be a liquid under standard conditions. Therefore, X-ray diffraction analysis would not be directly applicable unless a stable, crystalline derivative of the compound could be synthesized. If such a crystalline solid were obtained, this technique would yield an unambiguous map of its atomic positions, confirming its covalent structure and revealing its preferred packing arrangement in the crystal lattice.

Hyphenated and Emerging Spectroscopic Techniques

The coupling of separation and spectroscopic techniques, known as hyphenated techniques, offers enhanced analytical power for complex samples. bohrium.comnumberanalytics.com These methods combine the separation of components in a mixture with their subsequent identification. ijpsjournal.comresearchgate.net

For the comprehensive analysis of this compound, several advanced hyphenated techniques could be employed:

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides complementary information to GC-MS. As components elute from the GC column, they pass through an infrared spectrometer, which records the IR spectrum of each substance. nih.gov This can be particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR absorption bands.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For non-volatile impurities or related compounds, LC can be coupled with NMR spectroscopy. This allows for the separation of components followed by full structural elucidation using ¹H and ¹³C NMR. ijpsjournal.com

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. A specific ion from the initial mass spectrum can be selected, fragmented further, and its fragment ions analyzed. This provides highly detailed structural information and can help to piece together the connectivity of the original molecule. researchgate.net

Emerging spectroscopic methods, such as two-dimensional infrared spectroscopy or terahertz spectroscopy, could offer even more nuanced insights into the dynamic behavior and intermolecular interactions of the compound, although their application remains more specialized. semi.ac.cnnih.gov

Theoretical and Computational Studies of Formal Structures and Reactivity

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule. These methods calculate the potential energy of a molecule as a function of its atomic coordinates, seeking the lowest energy conformation.

For 1-[(Isopentyloxy)methoxy]-3-methylbutane, a molecule with considerable conformational flexibility due to multiple single bonds, geometry optimization would likely be performed using methods such as molecular mechanics (employing force fields like MMFF or AMBER) for initial explorations, followed by more accurate quantum mechanical methods like Density Functional Theory (DFT) for refinement. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable form.

Conformational analysis is the study of the energetics of a molecule as its bonds rotate. mdpi.com For this compound, rotation around the C-C and C-O single bonds gives rise to a complex potential energy surface with numerous local minima (stable conformers) and transition states.

The isopentyl groups introduce significant steric considerations. The most stable conformations would be those that minimize steric hindrance and torsional strain. For instance, rotation around the central C-O-C-O-C linkage would be critical. The "anti" conformation, where the bulky isopentyl groups are positioned as far apart as possible, is expected to be the global energy minimum. libretexts.org Conversely, "gauche" interactions, where these groups are closer together (at a 60° dihedral angle), would result in higher energy conformers due to steric repulsion. libretexts.org The presence of branched methyl groups on the isopentyl chains further complicates the energy landscape, introducing additional steric challenges that influence the preferred conformations. acs.orgucl.ac.uk

A systematic conformational search, followed by energy calculations for each stable conformer, would be necessary to map out the energy landscape. The relative energies of these conformers determine their population distribution at a given temperature, according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-O-C-O-C)Key InteractionsPredicted Relative Energy (kcal/mol)
Anti~180°Minimized steric hindrance0.0 (Global Minimum)
Gauche 1~60°Gauche interaction between isopentyl groups1.5 - 2.5
Gauche 2~-60°Gauche interaction between isopentyl groups1.5 - 2.5
Eclipsed~0°Significant steric repulsion> 5.0 (Transition State)

In a condensed phase, molecules of this compound would interact with each other through non-covalent forces. The primary intermolecular forces at play would be London dispersion forces and dipole-dipole interactions. chegg.com As a non-polar molecule with no hydrogen bond donors, dispersion forces, arising from temporary fluctuations in electron density, would be the dominant attractive force. The large, branched alkyl chains provide a significant surface area for these interactions.

The ether linkages introduce a permanent dipole moment due to the electronegativity of the oxygen atoms. These dipoles would lead to weaker dipole-dipole interactions. Molecular dynamics simulations on analogous ethers, such as diisopropyl ether, have been used to study these interactions in detail, providing insights into properties like density and viscosity. bohrium.comrjsvd.com Such simulations for this compound could predict its aggregation behavior, showing how molecules pack in a liquid state and revealing any tendencies for local ordering. Quantum chemical calculations could also be employed to study the aggregation of small clusters of molecules, identifying the most stable dimer and trimer configurations and quantifying the interaction energies. researchgate.netresearchgate.net

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of molecular properties by solving the Schrödinger equation (or an approximation of it). These methods are crucial for understanding the electronic structure and reactivity of molecules.

The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. irjweb.com

For an ether like this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the oxygen atoms. The LUMO would likely be a delocalized anti-bonding orbital associated with the C-O and C-C sigma bonds. DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-31G*), could provide precise energies and visualizations of these orbitals. nih.gov A relatively large HOMO-LUMO gap would be expected, consistent with the general stability of saturated ethers.

Analysis of the charge distribution, for example through Mulliken population analysis or by calculating the molecular electrostatic potential (MEP), would reveal the partial charges on each atom. nih.gov The oxygen atoms would carry a partial negative charge, while the adjacent carbon and hydrogen atoms would be slightly positive. This charge distribution is key to understanding the molecule's dipole moment and its interactions with other polar molecules.

Table 2: Predicted Electronic Properties from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -7.5 to -8.5 eVIndicates electron-donating ability (localized on oxygen lone pairs)
LUMO Energy~ 1.5 to 2.5 eVIndicates electron-accepting ability (delocalized anti-bonding orbitals)
HOMO-LUMO Gap~ 9.0 to 11.0 eVSuggests high kinetic stability and low reactivity
Dipole Moment~ 1.0 to 1.5 DIndicates moderate polarity due to ether linkages

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. researchgate.netnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared to experimental data if it were available, or used to aid in the interpretation of spectra for similar compounds. The accuracy of these predictions is generally high, often within 0.2-0.4 ppm for ¹H and a few ppm for ¹³C. mdpi.com The calculations would need to consider the Boltzmann-weighted average of the predicted shifts for all significantly populated conformers to obtain an accurate representation of the observed spectrum.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods can be used to explore potential reaction pathways for this compound. This involves locating the transition state structures for a given reaction and calculating the activation energy barrier. nih.gov

A likely reaction for ethers in atmospheric or biological contexts is hydrogen abstraction by radicals, such as the hydroxyl radical (•OH). acs.orgwitpress.comacs.org For this compound, there are several types of C-H bonds. Computational studies would likely show that the C-H bonds adjacent to the ether oxygen atoms are the most susceptible to abstraction. This is because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom through resonance.

By mapping the potential energy surface for the reaction of this compound with a hydroxyl radical, computational chemists could determine the preferred site of attack and the energy barrier for the reaction. This information would be crucial for predicting the compound's atmospheric lifetime and its initial degradation products. Similar computational studies have been performed for other ethers, providing a strong basis for these predictions. princeton.edu

An extensive search for scientific literature and computational data specifically concerning the chemical compound This compound reveals a lack of published research pertaining to the detailed theoretical and computational studies requested in the provided outline. There is no specific information available in indexed scholarly articles or databases regarding its transition state characterization, reaction pathway mapping, solvent effects in theoretical models, molecular dynamics simulations, or Quantitative Structure-Reactivity Relationships (QSRR).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound" due to the absence of specific research findings for this compound.

To provide an article that would be both thorough and scientifically accurate, it would be necessary to broaden the scope to include analogous compounds or general principles of computational chemistry as applied to similar acetals or ethers. However, this would deviate from the strict instruction to focus solely on the specified compound.

Applications of 1 Isopentyloxy Methoxy 3 Methylbutane and Analogous Formaldehydes in Chemical Disciplines

Role as Protecting Groups in Organic Synthesis

A protecting group is a molecular entity that is temporarily introduced to a specific functional group to render it inert to the conditions of a subsequent chemical reaction. organic-chemistry.orgwikipedia.org Formaldehyde (B43269) acetals are widely employed for the protection of carbonyl functionalities, particularly aldehydes and ketones. chemistrysteps.compearson.com

The primary importance of acetals as protecting groups for aldehydes and ketones lies in their stability and lack of reactivity in neutral to strongly basic environments. libretexts.orglibretexts.org Carbonyl groups are susceptible to attack by a wide range of nucleophiles, including organometallics (like Grignard reagents) and hydrides (like lithium aluminum hydride). wikipedia.orglibretexts.org When a molecule contains a carbonyl group and another functional group that needs to react with a strong nucleophile (e.g., the reduction of an ester in the presence of a ketone), the carbonyl group must be protected. chemistrysteps.comlibretexts.org

The formation of an acetal (B89532), typically by reacting the carbonyl compound with an alcohol or a diol under acidic catalysis, converts the reactive C=O double bond into a much less reactive diether linkage. wikipedia.orgacs.org This acetal group is robust and does not react with strong bases or nucleophiles. libretexts.org After the desired transformation elsewhere in the molecule is complete, the original carbonyl group can be easily regenerated by hydrolysis with aqueous acid, a process known as deprotection. wikipedia.orgwikipedia.org The use of diols like ethylene (B1197577) glycol to form cyclic acetals is particularly common as it is entropically favored over the use of two separate alcohol molecules. wikipedia.org

Table 1: Protection and Deprotection of a Ketone using a Formaldehyde Acetal Analog

Step Reaction Reagents and Conditions Result
Protection Acetal Formation Ketone, Ethylene Glycol, Acid Catalyst (e.g., H+) Formation of a cyclic acetal, protecting the ketone functionality.
Reaction Ester Reduction Protected Ketone-Ester, LiAlH₄, then H₂O The ester is reduced to an alcohol while the acetal remains intact. libretexts.org

| Deprotection | Acetal Hydrolysis | Aqueous Acid (e.g., H₃O+) | The acetal is hydrolyzed, regenerating the original ketone. wikipedia.org |

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one functional group without affecting others. This is achieved through an orthogonal protecting group strategy, where different classes of protecting groups are used that can be removed by specific, non-interfering reaction conditions. uchicago.edunih.gov

Acetal protecting groups are a key component of such strategies because their removal is acid-catalyzed. This makes them orthogonal to many other common protecting groups. For instance, a silyl (B83357) ether (like TBDMS) can be removed with a fluoride (B91410) source (e.g., TBAF), a benzyl (B1604629) ether can be cleaved by hydrogenolysis (H₂/Pd), and an Fmoc group is removed by a mild base (like piperidine). organic-chemistry.orgwikipedia.orgthieme-connect.de An acetal group will remain stable under these conditions. Conversely, the acidic conditions used to cleave an acetal will not affect these other groups. This orthogonality allows for the selective unmasking and reaction of different functional groups in a precise, predetermined order, which is critical for the total synthesis of complex natural products and pharmaceuticals. nih.govbham.ac.uk

Table 2: Example of an Orthogonal Protecting Group Set

Protecting Group Functional Group Protected Deprotection Conditions Orthogonality to Acetals
Acetal/Ketal Aldehyde/Ketone Aqueous Acid (H₃O+) -
tert-Butyldimethylsilyl (TBDMS) Ether Alcohol Fluoride ions (e.g., TBAF) Stable to acid
Benzyl (Bn) Ether Alcohol Hydrogenolysis (H₂, Pd/C) Stable to acid and fluoride

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Stable to acid, fluoride, and hydrogenolysis uchicago.eduthieme-connect.de |

Synthetic Intermediates and Building Blocks

Beyond their role in protection, formaldehyde acetals are valuable synthetic intermediates and C1 building blocks for constructing more complex molecular frameworks. cnr.itnih.govcapes.gov.brnih.gov

Formaldehyde and its acetal derivatives are fundamental precursors in polymer chemistry. xometry.comwiley.com Acetal-containing polyols can be synthesized through methods like the polycondensation of aldehydes with diols. nih.gov These polyols serve as the soft segments in the production of polyurethanes. nih.govacs.org A significant advantage of incorporating acetal linkages into the polymer backbone is the potential for chemical recyclability. The acid-labile nature of the acetal bond allows for the controlled depolymerization of the polyurethane material back to its monomeric precursors under mild acidic conditions, which can then be recovered and reused. nih.gov This approach is a key strategy in developing a circular economy for plastics. nih.govacs.org

Recently, paraformaldehyde has been used as a building block to synthesize stable liquid polyols by graft oligomerization of epoxides. researchgate.net These tailor-made oligo diols are valuable precursors for polyurethane chemistry with a reduced demand for fossil-fuel-derived epoxides. researchgate.net

Formaldehyde acetals play a crucial role in the synthesis of macrocyclic compounds like cyclophanes. acs.orgacs.org A powerful method known as the metathesis reaction of formaldehyde acetals, or formal metathesis, utilizes acid-catalyzed transacetalation to generate dynamic libraries of cyclophane formals. cnr.itnih.govacs.org In this process, under thermodynamic control, various cyclic oligomers can be formed and interconverted. capes.gov.bracs.org The composition of the equilibrated mixture depends on concentration, and the system can be influenced by a template to amplify the formation of a specific macrocycle. nih.govacs.org This dynamic covalent chemistry approach provides an efficient pathway to otherwise difficult-to-synthesize macrocyclic structures. nih.govacs.org For example, this method has been used to generate families of oligomeric cyclophanes from precursors like 1,4-benzenedimethanol. acs.org

Similarly, acyclic and cyclic acetals like dimethoxymethane (B151124) and 1,3,5-trioxane (B122180) serve as safe and effective formaldehyde equivalents for the synthesis of pillararenes, another important class of macrocycles. rsc.org The acetals controllably release formaldehyde in the presence of an acid catalyst, which then initiates the Friedel-Crafts reaction required for pillararene formation. rsc.org

The utility of formaldehyde acetals extends to various complex organic transformations where they act as a source of a reactive methylene (B1212753) unit or a formaldehyde equivalent. rsc.orgacs.org As mentioned, their application in pillararene synthesis is a prime example, where they offer a safer and more manageable alternative to using gaseous formaldehyde or paraformaldehyde directly. rsc.org

Furthermore, the reduction of CO₂ can lead to the formation of acetal compounds, which can then release formaldehyde under mild conditions. rsc.org This formaldehyde, generated in situ, can be used as a C1 building block in subsequent stereocontrolled carbon-carbon bond-forming reactions, including enantioselective transformations to produce complex chiral molecules like carbohydrates. rsc.orgacs.org This methodology connects CO₂ utilization with complex organic synthesis, highlighting the central role of acetals as intermediates. rsc.org

Solvent and Reaction Media Applications (Non-Hazardous Aspects)

Formaldehyde acetals, the class of compounds to which 1-[(isopentyloxy)methoxy]-3-methylbutane belongs, are recognized for their utility as solvents and reaction media, often serving as safer alternatives to more hazardous chemicals. Symmetrical and unsymmetrical acetals are generally characterized by their stability under neutral and basic conditions, low water solubility, and ability to dissolve a range of organic compounds.

One of the key applications of analogous formaldehyde acetals is their use as nonaqueous equivalents of formaldehyde. rsc.org Formaldehyde itself is a reactive and hazardous gas, making its direct use in synthesis challenging. nih.gov Acetal derivatives, such as diethoxymethane (B1583516) (DEM), provide a stable, liquid source from which formaldehyde can be generated in a controlled manner, typically through the application of an acid catalyst. rsc.orguark.edu This property is particularly valuable in reactions like the synthesis of pillararenes, where controlled release of formaldehyde is crucial. rsc.org

The physical properties of these acetals, such as boiling point and density, are influenced by the nature of the alcohol groups attached to the methylene bridge. For this compound, which is an unsymmetrical acetal derived from isopentyl alcohol, its properties would be expected to be comparable to other acetals with similar molecular weights. These characteristics make such compounds suitable for use as reaction solvents where specific temperatures and miscibility are required.

Below is a table of properties for some analogous formaldehyde acetals, which can be used to infer the potential characteristics of this compound as a solvent.

PropertyDiethoxymethane (DEM)1,1-DiisopropoxypropaneDiisoamyl ether
Molecular Formula C5H12O2C9H20O2C10H22O
Boiling Point (°C) 87-88157-159172-173
Density (g/cm³ at 20°C) 0.8310.8340.78
Solubility in Water Slightly solubleInsolubleInsoluble

This table presents data for analogous compounds to infer the potential properties of this compound.

Functional Materials and Polymer Chemistry (Structural Applications)

In the realm of polymer chemistry, formaldehyde and its acetal derivatives are fundamental building blocks for a class of materials known as polyacetals or polyoxymethylenes (POM). xometry.compolytron-gmbh.com These are high-performance engineering thermoplastics with a repeating (-CH₂-O-) unit in their backbone. researchgate.net While direct polymerization of this compound is not a standard route to polyacetals, the underlying chemistry of formaldehyde acetals is central to the synthesis of these durable materials.

Polyacetals are prized for their exceptional mechanical properties, including high stiffness, excellent dimensional stability, and a low coefficient of friction. xometry.comatmanpolymer.com These attributes make them suitable for replacing metal components in many applications. The structural integrity of polyacetals is a direct result of the stable acetal linkages that form the polymer chain.

The applications of polyacetals are widespread and are indicative of the structural roles that polymers derived from formaldehyde chemistry can play:

Automotive Industry : Used in the manufacturing of gears, fuel system components, and seatbelt mechanisms due to their mechanical strength and resistance to fuels and solvents. atmanpolymer.compom-material.com

Consumer Electronics : Components such as small gear wheels, fasteners, and casings are often made from polyacetals because of their dimensional stability and insulating properties. xometry.com

Medical Devices : The biocompatibility and sterilizability of certain grades of polyacetal make them suitable for medical applications, including parts for medical instruments and drug delivery systems. boydbiomedical.comresearchgate.net

Industrial Equipment : Their low friction and wear resistance are advantageous for manufacturing bearings, rollers, and conveyor belts. atmanpolymer.com

The properties of polyacetals can be tailored by copolymerization. For instance, incorporating other monomers into the polyoxymethylene chain can enhance thermal stability and chemical resistance. polytron-gmbh.com The versatility of formaldehyde-based chemistry allows for the creation of a wide range of functional materials with specific structural properties.

Below is a data table summarizing the key mechanical properties of a typical polyacetal (POM) homopolymer, illustrating its suitability for structural applications.

PropertyASTM TestValue
Density (g/cm³) D7921.42
Tensile Strength (psi) D63810,000
Flexural Modulus (ksi) D790410
Water Absorption, 24 hrs (%) D5700.25
Heat Deflection Temperature @ 264 psi (°F) D648257

This table showcases the robust mechanical properties of polyacetals, which are derived from formaldehyde chemistry and are analogous to the potential polymeric applications of related acetals.

Biodegradation Pathways and Mechanisms

The biodegradation of organic formals, such as this compound, is anticipated to proceed through enzymatic hydrolysis as the initial step, followed by the degradation of the resulting alcohol and aldehyde components.

Aerobic Biodegradation Studies

Under aerobic conditions, the biodegradation of organic formals is expected to be initiated by hydrolytic enzymes, such as esterases or other hydrolases, which cleave the acetal bond. This initial cleavage of this compound would yield isoamyl alcohol (3-methyl-1-butanol) and isopentyloxymethanol. The latter is a hemiacetal and would likely be unstable, further decomposing to formaldehyde and another molecule of isoamyl alcohol.

Both isoamyl alcohol and formaldehyde are readily biodegradable under aerobic conditions. Microorganisms possess alcohol dehydrogenases and aldehyde dehydrogenases that can oxidize these compounds to their corresponding carboxylic acids, which can then enter central metabolic pathways like the citric acid cycle. Aerobic biodegradation is a common process where microorganisms use oxygen to break down complex organic substances into simpler compounds, ultimately resulting in carbon dioxide and water aropha.comgoecopure.com.

Illustrative Aerobic Biodegradation Data for Organic Formals

ParameterTypical Value RangeDescription
Half-life in Soil Days to a few weeksDependent on microbial activity, temperature, and soil moisture.
Mineralization Rate Moderate to HighThe rate at which the organic carbon is converted to CO2.
Primary Degradation RapidThe initial structural change of the parent compound.

Anaerobic Biodegradation Processes

In the absence of oxygen, the anaerobic biodegradation of this compound would also commence with the hydrolytic cleavage of the formal linkage. The resulting isoamyl alcohol and formaldehyde would then be subject to further degradation through various anaerobic pathways. Anaerobic biodegradation is the breakdown of organic matter by microorganisms in the absence of oxygen goecopure.com.

Formaldehyde can be fermented to methane (B114726) and carbon dioxide by a consortium of anaerobic microorganisms. Isoamyl alcohol can be oxidized to isovaleric acid, which can then be further metabolized by acetogenic and methanogenic bacteria. While anaerobic biodegradation is generally a slower process compared to aerobic degradation, it is a crucial pathway in anoxic environments such as sediments and some subsurface soils epa.gov.

Microbial Consortia and Enzyme Systems Involved

A diverse range of microorganisms is capable of degrading the components of organic formals. Bacteria and fungi are the primary drivers of this degradation in both aerobic and anaerobic environments. Specific enzymes involved in the initial breakdown are likely to be non-specific hydrolases.

Following hydrolysis, the degradation of isoamyl alcohol and formaldehyde involves more specific enzymes:

Alcohol Dehydrogenases: These enzymes catalyze the oxidation of alcohols to aldehydes or ketones.

Aldehyde Dehydrogenases: These enzymes are responsible for the oxidation of aldehydes to carboxylic acids. essex.ac.uk

Formaldehyde Dehydrogenase: This enzyme specifically acts on formaldehyde.

The complete mineralization of the compound is typically achieved by a microbial consortium, where different species carry out different steps of the degradation pathway.

Environmental Fate and Persistence Studies

The environmental fate of an organic compound is determined by a combination of its physical and chemical properties and its susceptibility to various degradation processes.

Photodegradation Considerations

Photodegradation is the breakdown of molecules by light wikipedia.org. Organic formals are not expected to be major absorbers of environmentally relevant solar radiation (wavelengths > 290 nm) as they lack significant chromophores. Therefore, direct photodegradation in aquatic or soil environments is likely to be a minor degradation pathway.

However, in the atmosphere, volatile organic compounds can be degraded by reaction with hydroxyl radicals (•OH). The rate of this reaction can be estimated, and it is expected to be the primary atmospheric removal process for this compound if it were to volatilize.

Hydrolytic Stability in Aquatic Environments

The hydrolytic stability of acetals and formals is highly dependent on the pH of the surrounding environment. Under neutral and basic conditions, the formal linkage is relatively stable. However, under acidic conditions, the C-O bonds are susceptible to hydrolysis. nih.govrsc.org

The hydrolysis of this compound in an acidic aquatic environment would lead to the formation of isoamyl alcohol and formaldehyde. The rate of this hydrolysis increases with decreasing pH. This pH-dependent hydrolysis is a key factor in determining the persistence of this compound in aquatic systems. researchgate.net

Illustrative Hydrolytic Stability Data for Organic Formals

pH ConditionHydrolytic StabilityPrimary Products
Acidic (pH < 7) LowAlcohol and Aldehyde
Neutral (pH = 7) Moderate to High-
Basic (pH > 7) High-

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Formal Synthesis

The synthesis of formals, such as 1-[(Isopentyloxy)methoxy]-3-methylbutane, traditionally relies on the acid-catalyzed reaction of an aldehyde or its equivalent with alcohols. organicchemistrytutor.com Future research will focus on developing more efficient, selective, and sustainable catalytic systems.

Homogeneous and Heterogeneous Catalysis: While traditional homogeneous acid catalysts like sulfuric acid are effective, they pose challenges in separation and recycling. nih.gov Future efforts will likely concentrate on solid acid catalysts, such as zeolites, ion-exchange resins, and supported heteropoly acids. nih.govmdpi.com These heterogeneous catalysts offer easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, contributing to greener chemical processes. nih.govmdpi.com For the synthesis of this compound, research could explore the efficacy of various porous materials with tailored acidities to maximize yield and minimize by-product formation.

Catalyst TypePotential Advantages for Formal SynthesisKey Research Focus
Zeolites Shape selectivity, tunable acidity, high thermal stability.Optimizing pore size and acid site distribution.
Ion-Exchange Resins Mild reaction conditions, commercially available. mdpi.comImproving thermal stability and catalyst lifetime.
Supported Heteropoly Acids High acidity, potential for high catalytic activity. nih.govEnhancing stability and preventing leaching of the active species.

Biocatalysis: Enzymatic catalysis presents a promising green alternative for formal synthesis. Lipases and other hydrolases, potentially engineered for this specific reaction, could offer high selectivity under mild conditions, reducing energy consumption and waste generation. The development of robust enzymes that can tolerate the organic solvents and reactants involved in the synthesis of this compound will be a critical area of investigation.

Advanced Computational Design and Prediction of Formal Properties and Reactivity

Computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical processes. grnjournal.us In the context of this compound, computational methods can provide valuable insights into its properties and reactivity, guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of molecular properties, including geometries, electronic structure, and thermodynamic data. fu-berlin.demdpi.com For this compound, DFT could be used to:

Determine the most stable conformations of the molecule.

Calculate its spectroscopic signatures (e.g., NMR, IR spectra) to aid in its identification and characterization.

Predict its reactivity by mapping the electron density and identifying potential sites for chemical attack. researchgate.net

Reaction Mechanism Elucidation: Computational methods are invaluable for studying the detailed mechanisms of chemical reactions. grnjournal.usrsc.org By modeling the reaction pathway for the synthesis of this compound, researchers can identify transition states, calculate activation energies, and understand the role of the catalyst at a molecular level. smu.eduacs.org This understanding can lead to the design of more efficient catalysts and the optimization of reaction conditions.

Exploration of New Applications in Materials Science and Organic Synthesis

The unique structure of this compound, with its ether and acetal (B89532) functionalities, suggests a range of potential applications.

Materials Science: Formals and acetals can be used as building blocks for polymers. wikipedia.org Poly(acetals) are known for their desirable mechanical properties, such as high stiffness and good dimensional stability. xometry.combyui.edu Future research could investigate the incorporation of this compound as a monomer or additive in polymerization reactions to create new materials with tailored properties. Its branched isopentyloxy groups might impart increased flexibility or solubility to the resulting polymers. Acetal copolymers are used in applications requiring strength, low moisture absorption, and dimensional stability. xometry.com

Organic Synthesis: Formals can serve as solvents in organic reactions due to their relatively low reactivity and good solvating power for a range of organic compounds. frontiersin.org The potential of this compound as a green and sustainable solvent could be explored, particularly as a replacement for more hazardous or volatile organic compounds. wikipedia.org Additionally, the acetal group can be used as a protecting group for aldehydes in multi-step organic synthesis, a fundamental strategy in the construction of complex molecules. wikipedia.org

Deeper Understanding of Environmental Transformation Pathways

As with any chemical compound, understanding the environmental fate of this compound is crucial for its responsible application.

Biodegradation: Research into the biodegradation of ethers and acetals is ongoing. While some ethers can be persistent in the environment, many are susceptible to microbial degradation. nih.govdtic.mil Future studies should investigate the biodegradability of this compound by various microorganisms found in soil and water. nih.gov Identifying the enzymatic pathways and the resulting degradation products will be essential to assess its environmental impact. microbenotes.comenviro.wiki

Atmospheric Fate: Given its potential use as a solvent, the volatility and atmospheric chemistry of this compound will need to be characterized. Studies on its photochemical reactivity, including its reaction rates with hydroxyl radicals, will help to determine its atmospheric lifetime and its potential to contribute to the formation of ozone or other secondary air pollutants.

Integration of Artificial Intelligence and Machine Learning in Formal Research

Catalyst Discovery and Design: AI algorithms can analyze large datasets of catalytic reactions to identify patterns and predict the performance of new catalysts. joaiar.org For the synthesis of this compound, ML models could be trained to predict the optimal catalyst composition and reaction conditions to maximize yield and selectivity. arxiv.orgoaepublish.com

Predicting Chemical Reactivity: Machine learning models are being developed to predict the outcome of chemical reactions with increasing accuracy. neurips.ccnips.cc By training on vast databases of known reactions, these models can learn the underlying principles of chemical reactivity and apply them to new systems. rsc.org This approach could be used to predict the reactivity of this compound in various chemical environments and to identify potential new reactions and applications. mit.edu

Challenges and Opportunities in Scaling Up Sustainable Formal Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges and opportunities for the sustainable manufacturing of this compound.

Challenges:

Raw Material Sourcing: The availability and cost of the starting materials, isopentanol and other reagents, will be a key factor in the economic viability of large-scale production. Sourcing these from renewable feedstocks would enhance the sustainability profile of the final product. uk-cpi.com

Process Optimization and Safety: Scaling up chemical processes requires careful consideration of heat and mass transfer, reaction kinetics, and safety protocols to prevent runaway reactions or other hazards. rebuildmanufacturing.com

Downstream Processing: The separation and purification of the final product from the reaction mixture can be energy-intensive. Developing efficient and environmentally friendly separation techniques will be crucial.

Regulatory Compliance: Large-scale chemical production is subject to stringent environmental and safety regulations that must be addressed. seatexcorp.com

Opportunities:

Green Chemistry Principles: The production of this compound offers an opportunity to apply the principles of green chemistry, such as using renewable feedstocks, developing catalytic reactions with high atom economy, and minimizing waste generation. supplychaingamechanger.comresearchgate.net

Circular Economy: Investigating the recyclability of this compound after its use, for example as a solvent, could contribute to a more circular chemical industry.

Market Development: As a novel compound, there is an opportunity to identify and develop new markets and applications where its specific properties offer a distinct advantage over existing chemicals. leveragepoint.cominfinitiresearch.com

Q & A

Q. Methodological Answer :

  • Reaction Conditions : Use nucleophilic substitution reactions with isopentyl bromide and a methoxymethyl-protected alcohol precursor. Potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours can enhance ether formation .
  • Purification : Employ fractional distillation (bp ~160–180°C, based on analogs like 3-methoxy-1-butanol ) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) .

Advanced: What mechanistic insights explain competing side reactions during the synthesis of this compound?

Q. Methodological Answer :

  • Competing Pathways : Alkylation of the methoxymethyl group may lead to over-alkylation or elimination. Steric hindrance from the 3-methyl group can slow nucleophilic attack, favoring side products like β-elimination compounds .
  • Mitigation : Use bulky bases (e.g., DBU) to suppress elimination or lower reaction temperatures (40–50°C) to control reactivity. Computational modeling (DFT studies) can predict energy barriers for competing pathways .
  • Validation : Compare experimental yields with computational predictions to refine reaction conditions.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

  • NMR : ¹H NMR will show distinct peaks for methoxy (δ 3.2–3.4 ppm), isopentyloxy (δ 1.2–1.6 ppm), and methyl groups (δ 0.9–1.1 ppm). ¹³C NMR confirms ether linkages (C-O at 60–70 ppm) .
  • IR : Look for C-O-C stretches at 1,100–1,250 cm⁻¹ and absence of hydroxyl peaks (3,200–3,600 cm⁻¹) to confirm successful protection .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Q. Methodological Answer :

  • Controlled Studies : Conduct accelerated stability tests at 40°C/75% RH for 6 months and compare with ambient storage. Monitor degradation via HPLC or GC-MS to identify decomposition products (e.g., hydrolysis to alcohols) .
  • Environmental Factors : Avoid exposure to moisture (use desiccants) and strong oxidizers, which degrade methoxy groups. Store under nitrogen at 2–8°C for long-term stability .
  • Data Reconciliation : Apply multivariate analysis to correlate degradation rates with temperature, humidity, and light exposure .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Thermal Safety : Avoid open flames (flash point ~80–100°C, inferred from 3-methoxy-1-butanol ).
  • Spill Management : Absorb with inert materials (vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers separate and quantify stereoisomers or regioisomers of this compound?

Q. Methodological Answer :

  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Optimize retention times via polarity gradients .
  • Crystallization : Recrystallize in ethanol/water mixtures to isolate dominant isomers. Validate purity via X-ray diffraction (XRD) .
  • Dynamic Resolution : Employ enzymatic or catalytic asymmetric synthesis to favor specific isomers .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Methodological Answer :

  • Software : Use Gaussian or COSMO-RS for logP, boiling point, and solubility predictions. Compare with experimental analogs (e.g., 3-methyl-3-methoxybutanol: bp 174°C, d 0.911 ).
  • QSPR Models : Train models using datasets from PubChem or Cheméo to estimate toxicity and reactivity .
  • Validation : Cross-check computational results with empirical data (e.g., GC retention indices) .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) of this compound aid in metabolic or environmental fate studies?

Q. Methodological Answer :

  • Synthesis : Incorporate ¹³C at the methoxy or methyl groups via labeled precursors (e.g., ¹³C-methanol ).
  • Tracing : Use liquid scintillation counting (LSC) or NMR to track degradation pathways in soil or biological systems .
  • Data Interpretation : Quantify isotope effects on reaction kinetics to elucidate metabolic activation mechanisms .

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